molecular formula C11H17ClN4O B15133447 N~3~-(2-furylmethyl)-1-isopropyl-1H-pyrazole-3,4-diamine CAS No. 1431963-29-9

N~3~-(2-furylmethyl)-1-isopropyl-1H-pyrazole-3,4-diamine

Cat. No.: B15133447
CAS No.: 1431963-29-9
M. Wt: 256.73 g/mol
InChI Key: YVEBKBCSIWXLRR-UHFFFAOYSA-N
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Description

N~3~-(2-furylmethyl)-1-isopropyl-1H-pyrazole-3,4-diamine is a heterocyclic compound that features a pyrazole ring substituted with a furylmethyl group and an isopropyl group

Properties

CAS No.

1431963-29-9

Molecular Formula

C11H17ClN4O

Molecular Weight

256.73 g/mol

IUPAC Name

3-N-(furan-2-ylmethyl)-1-propan-2-ylpyrazole-3,4-diamine;hydrochloride

InChI

InChI=1S/C11H16N4O.ClH/c1-8(2)15-7-10(12)11(14-15)13-6-9-4-3-5-16-9;/h3-5,7-8H,6,12H2,1-2H3,(H,13,14);1H

InChI Key

YVEBKBCSIWXLRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=N1)NCC2=CC=CO2)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(2-furylmethyl)-1-isopropyl-1H-pyrazole-3,4-diamine typically involves the reaction of 2-furylmethylamine with 1-isopropyl-3,4-diaminopyrazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~3~-(2-furylmethyl)-1-isopropyl-1H-pyrazole-3,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furylmethyl-pyrazole oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

N~3~-(2-furylmethyl)-1-isopropyl-1H-pyrazole-3,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N3-(2-furylmethyl)-1-isopropyl-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~3~-(2-furylmethyl)-1H-pyrazole-3,4-diamine
  • 1-isopropyl-3,4-diaminopyrazole
  • 2-furylmethylamine

Uniqueness

N~3~-(2-furylmethyl)-1-isopropyl-1H-pyrazole-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

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